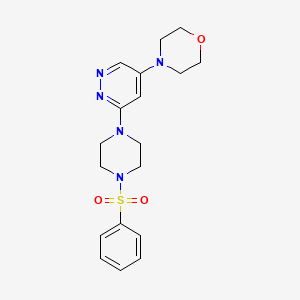
4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine, also known as PSB-603, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry. PSB-603 has been shown to exhibit potent pharmacological activities, making it a promising compound for further research.
科学的研究の応用
Gynecological Disorders
This compound has been identified as a potential therapeutic agent for the treatment of various gynecological disorders. It is part of a class of compounds that can inhibit the enzymatic activity of AKR1C3, an enzyme involved in steroid hormone metabolism. By modulating this pathway, the compound could be used to address hormonal imbalances and related gynecological conditions .
Anti-tubercular Activity
Research has shown that derivatives of this compound exhibit significant anti-tubercular activity. In particular, they have been tested against Mycobacterium tuberculosis H37Ra, and some derivatives have shown promising results with low inhibitory concentrations, indicating their potential as first-line drugs in tuberculosis therapy .
Hyperproliferative Disorders
The compound’s ability to inhibit AKR1C3 also makes it a candidate for treating hyperproliferative disorders, including certain types of cancer. AKR1C3 plays a role in the metabolism of androgens and estrogens, which are known to drive the growth of some cancers. Thus, targeting this enzyme could help in managing these disorders .
Metabolic Disorders
Compounds like 4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine may also be useful in treating metabolic disorders. By affecting steroid hormone pathways, they could potentially be used to correct metabolic imbalances, particularly those related to obesity and diabetes .
Inflammatory Disorders
The modulation of steroid hormone pathways can also have anti-inflammatory effects. Therefore, this compound and its derivatives could be explored for their efficacy in treating inflammatory disorders, potentially offering a new avenue for the development of anti-inflammatory medications .
Material Science Applications
While primarily researched for medical applications, compounds with similar structures have been used in material science, particularly in the development of novel organic compounds with specific physical properties. These materials can be used in various industrial applications, including the creation of new polymers or coatings .
作用機序
Target of Action
The primary targets of the compound “4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine” are currently unknown. The compound is structurally similar to other piperazine derivatives , which are known to interact with various receptors in the nervous system.
Mode of Action
Piperazine derivatives often act as ligands for various receptors, modulating their activity . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially affecting its interaction with its targets.
Biochemical Pathways
Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other piperazine derivatives , it might influence neurotransmitter signaling pathways
Pharmacokinetics
Generally, the piperazine moiety can enhance the bioavailability of compounds . The phenylsulfonyl group might affect the compound’s distribution and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives , it might have effects on neuronal signaling.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by exposure to light or high temperatures . The compound’s efficacy might also be influenced by the presence of other molecules that compete for the same targets.
特性
IUPAC Name |
4-[6-[4-(benzenesulfonyl)piperazin-1-yl]pyridazin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-27(25,17-4-2-1-3-5-17)23-8-6-22(7-9-23)18-14-16(15-19-20-18)21-10-12-26-13-11-21/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEBDYARQSDMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

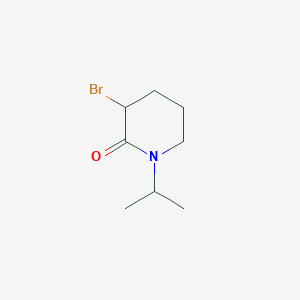

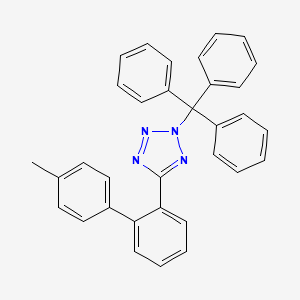
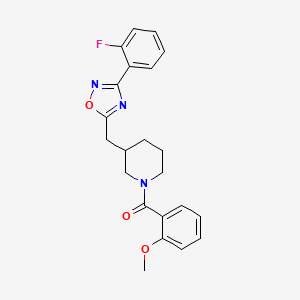
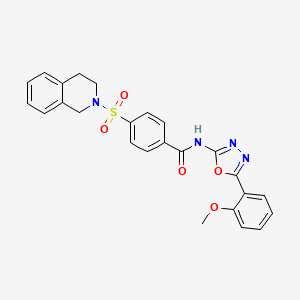
![7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2895453.png)
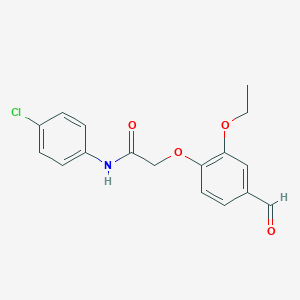
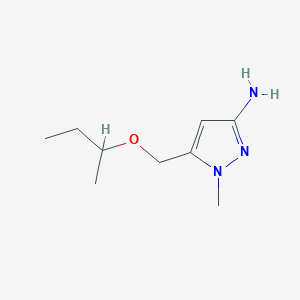
![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)
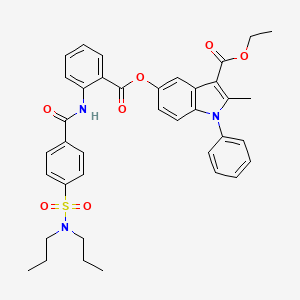
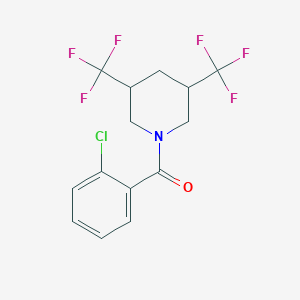

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)